Methyl N-Boc-2-pyrrolecarboxylate
Overview
Description
Methyl N-Boc-2-pyrrolecarboxylate, also known as 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate, is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is commonly used in organic synthesis and research due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl 1-BOC-pyrrole-2-carboxylate, is a chemical compound used in proteomics research . .
Mode of Action
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The Boc group (tert-butoxycarbonyl) in the compound is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, making it a useful tool in multi-step organic syntheses .
Biochemical Pathways
As a boc-protected compound, it is likely involved in the synthesis of complex organic molecules, possibly including peptides and other bioactive compounds .
Pharmacokinetics
As a research chemical, it’s primarily used in the lab setting for the synthesis of other compounds .
Result of Action
As a Boc-protected compound, its primary role is likely in the synthesis of other compounds .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound is a liquid at room temperature and has a density of 1.0466 g/mL at 25°C , which may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Methyl N-Boc-2-pyrrolecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid . The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it has been shown to impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may act as a substrate for certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-2-pyrrolecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrrolecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-2-pyrrolecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-Boc-2-pyrrolecarboxylic acid derivatives.
Reduction: Reduction reactions can yield N-Boc-2-pyrrolecarboxylate derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various N-Boc-protected pyrrole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
Methyl N-Boc-2-pyrrolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl N-Boc-2-pyrrolecarboxylate include:
N-Boc-pyrrole: Another Boc-protected pyrrole derivative with similar reactivity.
Methyl N-Boc-3-pyrrolecarboxylate: A structural isomer with the Boc group at a different position on the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other Boc-protected pyrrole derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOYCNYVYTNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459826 | |
Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294659-30-6 | |
Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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